molecular formula C7H15Cl2N3S B194885 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride CAS No. 38603-72-4

2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride

Cat. No. B194885
CAS RN: 38603-72-4
M. Wt: 244.18 g/mol
InChI Key: VFWUYASTZCOUKN-UHFFFAOYSA-N
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Description

This compound, also known as Cimetidine Impurity J, has the empirical formula C7H13N3S · 2HCl and a molecular weight of 244.19 . It is also known by the IUPAC name 4-Methyl-5-[(2-aminoethyl)thiomethyl]imidazole dihydrochloride .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, imidazole compounds can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of benzimidates and 2H-azirines , and a one-pot, four-component synthesis from 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of this compound includes a 5-membered imidazole ring with a methyl group at the 5 position. Attached to the 4 position of the imidazole ring is a methylene (CH2) group, which is linked to a sulfur atom. This sulfur atom is then linked to a 2-aminoethyl group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 244.19 . The InChI code for this compound is 1S/C7H13N3S.2ClH/c1-6-7(10-5-9-6)4-11-3-2-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H .

Scientific Research Applications

  • Synthesis and Activity as H2 Agonists :The synthesis and histamine-like properties of 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride, specifically as H2 agonists, have been examined. These properties were tested in vitro on isolated ileum and gastric fundus of guinea-pig, discussing its effectiveness compared to other H2-agonists (Vitali et al., 1984).

  • Antibacterial Activities :The compound has been used in the synthesis of certain derivatives with notable antibacterial activities. These derivatives have been synthesized and tested for their antimicrobial effectiveness (Demirayak et al., 1999).

  • Corrosion Inhibition :Imidazoline derivatives, including compounds related to 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride, have been studied as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness has been analyzed using various techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Zhang et al., 2015).

  • Synthesis in Organic Chemistry :The compound has been involved in the synthesis of various organic compounds, including novel 1,3,4-oxadiazole compounds derived from 1H-imidazole. These syntheses and their potential biological activities have been a subject of study (Al-badrany et al., 2019).

  • Antiprotozoal Activity :Derivatives of the compound have been synthesized and tested for their activity against protozoans like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showing promising results in nanomolar range, even better than standard drugs like metronidazole (Pérez‐Villanueva et al., 2013).

  • Corrosion Inhibition Studies in Acidic Environments :The compound has been a part of studies for corrosion inhibition of mild steel in sulfuric acid, highlighting its potential as a protective agent against corrosion (Ammal et al., 2018).

  • Antitumor Evaluation and Molecular Modeling :Derivatives of this compound have been synthesized and evaluated for their antitumor properties. Molecular modeling and quantitative structure–activity relationship studies have been performed to assess their effectiveness against various cancer cell lines (Tomorowicz et al., 2020).

Safety And Hazards

The compound is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for this compound were not found in the search results, imidazole compounds are of significant interest in the development of new drugs due to their broad range of chemical and biological properties .

properties

IUPAC Name

2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S.2ClH/c1-6-7(10-5-9-6)4-11-3-2-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWUYASTZCOUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191924
Record name 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride
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Molecular Weight

244.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride

CAS RN

38603-72-4
Record name 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038603724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine dihydrochloride
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Synthesis routes and methods I

Procedure details

A solution of 4-hydroxymethyl-5-methylimidazole hydrochloride (30 g) and cysteamine hydrochloride (23 g) in acetic acid (200 ml) was heated under reflux for 10 hours. Following cooling to 15°-20° C., the solid which crystallised was collected and washed with isopropyl alcohol to give 2[(5-methylimidazol-4-yl)methyl]thioethylamine dihydrochloride (45.5 g), m.p. 189°-192° C.
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Synthesis routes and methods II

Procedure details

4-Methoxymethyl-5-methylimidazole as the hydrochloride (4.5 g, 0.03 mole) and 3.4 g (0.03 mole) of cysteamine hydrochloride were dissolved in a minimum amount of acetic acid and the mixture was refluxed for 18 hours. After cooling in an ice bath, the mixture was filtered to give 5.8 g (80%) of 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride salt (thioamine salt).
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Synthesis routes and methods III

Procedure details

Sodium amide (0.39 g., 0.01 mole) was dissolved in 40 ml. of liquid ammonia and 4.11 g. (0.01 mole) of [(5-methylimidazolyl)-4-methyl]triphenylphosphonium bromide was added. The suspension was stirred at -40° C. for 1 hour and then allowed to warm to room temperature as the ammonia evaporated. The triphenyl phosphine was extracted from the residue with benzene and the remaining solids were taken up in water and extracted with chloroform. The chloroform extracts were dried and evaporated to give 4-aminomethyl-5-methylimidazole in 70% yield. This amine was refluxed with a molar equivalent of cysteamine in acetic acid and treated with hydrochloric acid to give 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride.
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Synthesis routes and methods IV

Procedure details

By the same procedure, using methylamine in place of dimethylamine, 4-(N-methylaminomethyl)-5-methylimidazole is prepared. In the same way, using butylamine and dibutylamine, 4-(N-butylaminomethyl)-5-methylimidazole and 4-(N,N-dibutylaminomethyl)-5-methylimidazole are prepared. Refluxing these intermediates with cysteamine by the above procedure and treating with hydrochloric acid gives 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride.
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Synthesis routes and methods V

Procedure details

By the same procedure, using methylene in place of dimethylamine, 4-(N-methylaminomethyl)-5-methylimidazole is prepared. In the same way, using butylamine and dibutylamine, 4-(N-butylaminomethyl)-5-methylimidazole and 4-(N,N-dibutylaminomethyl)-5-methylimidazole are prepared. Refluxing these intermediates with cysteamine by the above procedure and treating with hydrochloric acid gives 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride
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2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride
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2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride
Reactant of Route 4
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2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride
Reactant of Route 5
2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride

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